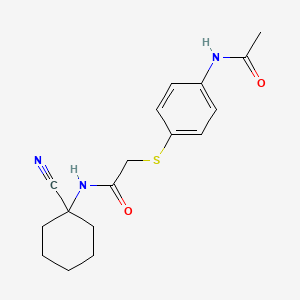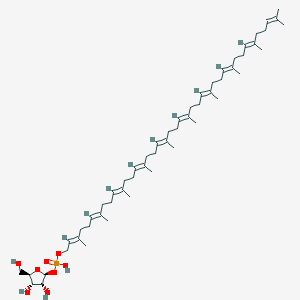
3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl ((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl) hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl ((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl) hydrogen phosphate” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a long carbon chain with multiple double bonds and a phosphate group attached to a sugar moiety, indicating its potential role in biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the long carbon chain with alternating double bonds and the attachment of the phosphate group to the sugar moiety. Typical reaction conditions may include:
Catalysts: Transition metal catalysts for the formation of double bonds.
Solvents: Organic solvents such as dichloromethane or tetrahydrofuran.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Systems: For large-scale production with consistent quality.
Purification Techniques: Chromatography and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of double bonds to epoxides or hydroxyl groups.
Reduction: Hydrogenation of double bonds to form saturated compounds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Epoxides, diols.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated compounds, amines, ethers.
Applications De Recherche Scientifique
Chemistry
Catalysis: As a ligand in transition metal-catalyzed reactions.
Material Science: As a building block for polymers and advanced materials.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Signal Transduction: Role in cellular signaling due to its phosphate group.
Medicine
Drug Development: As a lead compound for developing new pharmaceuticals.
Diagnostics: As a probe in imaging techniques.
Industry
Agriculture: As a component in pesticides or herbicides.
Cosmetics: As an ingredient in skincare products.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and nucleic acids. The phosphate group plays a crucial role in binding to active sites, while the long carbon chain and sugar moiety contribute to the overall stability and specificity of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phospholipids: Similar in having a phosphate group attached to a lipid chain.
Nucleotides: Similar in having a phosphate group attached to a sugar moiety.
Uniqueness
This compound is unique due to its long carbon chain with multiple double bonds, which provides distinct chemical and physical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C55H91O8P |
|---|---|
Poids moléculaire |
911.3 g/mol |
Nom IUPAC |
[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] [(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C55H91O8P/c1-42(2)21-12-22-43(3)23-13-24-44(4)25-14-26-45(5)27-15-28-46(6)29-16-30-47(7)31-17-32-48(8)33-18-34-49(9)35-19-36-50(10)37-20-38-51(11)39-40-61-64(59,60)63-55-54(58)53(57)52(41-56)62-55/h21,23,25,27,29,31,33,35,37,39,52-58H,12-20,22,24,26,28,30,32,34,36,38,40-41H2,1-11H3,(H,59,60)/b43-23+,44-25+,45-27+,46-29+,47-31+,48-33+,49-35+,50-37+,51-39+/t52-,53-,54-,55+/m1/s1 |
Clé InChI |
YRIPSPRNAZBQAG-RYLLPBGBSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OC1C(C(C(O1)CO)O)O)C)C)C)C)C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


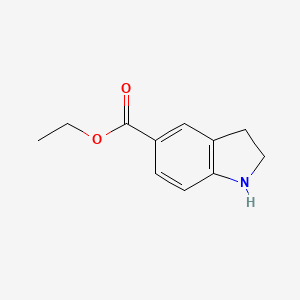
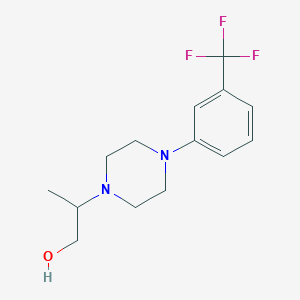
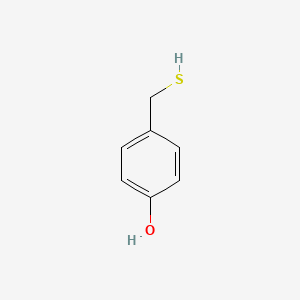
![[(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)
![3-[(Ethylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353343.png)
![2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)

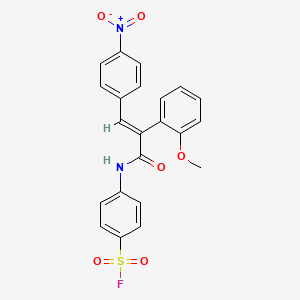
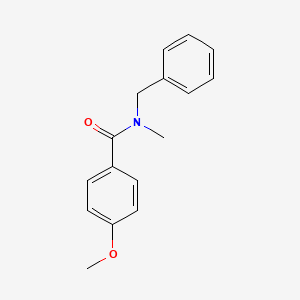
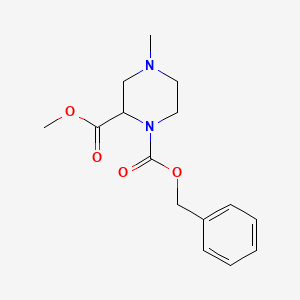
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13353365.png)
![(3-(4-Methoxybenzyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13353373.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,6-dimethoxybenzoate](/img/structure/B13353381.png)
